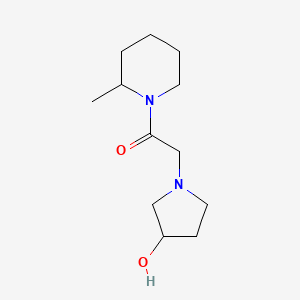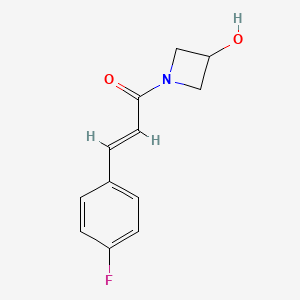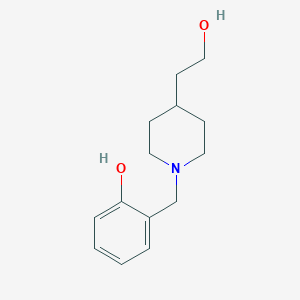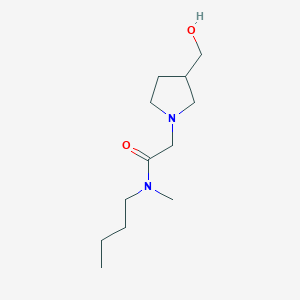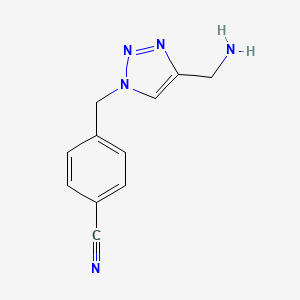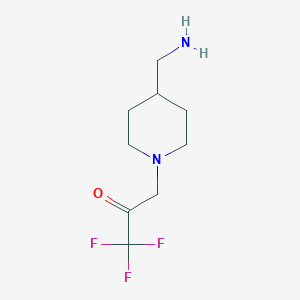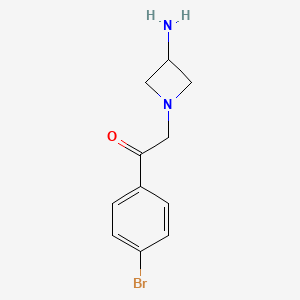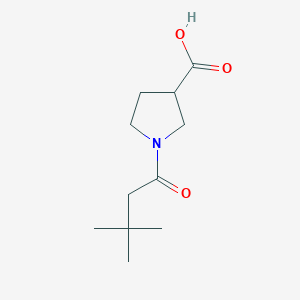
1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid is a chemical compound . It is also known by other names such as 1-PYRROLIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER, (3R) 3-AMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, ® .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 127-129 degrees . The molecular weight is 213.28 .Applications De Recherche Scientifique
Molecular Recognition and Hydrogen Bonding
A study on acid−amide intermolecular hydrogen bonding has shown that a dimethylbutynoic acid with a pyridone terminus acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This dimer is observable in crystal structures, chloroform solution, and the gas phase, highlighting the role of this compound in molecular recognition and the importance of hydrogen bonding between the amide and carboxylic acid group (Wash et al., 1997).
Redox-Annulations
In a study focusing on the C-H functionalization of cyclic amines, pyrrolidine undergoes redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, results in the formation of conjugated azomethine ylides followed by 6π-electrocyclization, leading to the synthesis of ring-fused pyrrolines. These pyrrolines can then be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the compound's versatility in chemical synthesis (Kang et al., 2015).
Preparation of Antifungal Products
Another application is found in the preparation of potential antifungal products. A method involving the reaction of activated forms of carboxylic acids with zinc dimethyl imidodicarbonimidate led to the synthesis of 4,6-dimethoxy-1,3,5-triazines in high yields. This method was successfully applied to N-benzylpyroglutamic acids, underscoring the compound's utility in developing antifungal agents (Oudir et al., 2006).
Structural Studies
The compound also plays a critical role in structural chemistry. For instance, the crystal structure of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]-pyridin-2-yl}-3,3-dimethylbutanoic acid reveals how steric hindrance affects bond lengths and the orientation of molecular groups. This study contributes to our understanding of molecular geometry and the effects of substituents on structural parameters (Rodier et al., 1993).
Safety and Hazards
The safety information for 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Propriétés
IUPAC Name |
1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)6-9(13)12-5-4-8(7-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHSTZJTXRUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




